Cas no 2228973-17-7 (2-1-(1-ethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amine)

2-1-(1-Ethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amine is a specialized organic compound featuring a cyclobutyl core substituted with an ethyl-pyrazole moiety and an ethanamine functional group. Its unique structure offers potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The cyclobutyl ring enhances conformational rigidity, while the pyrazole group provides opportunities for further derivatization, making it a versatile building block for drug discovery. The amine functionality allows for additional chemical modifications, facilitating its incorporation into more complex architectures. This compound is of interest in medicinal chemistry due to its balanced lipophilicity and potential for target-specific interactions.
2-1-(1-ethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amine structure
2228973-17-7 structure
商品名:2-1-(1-ethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amine
CAS番号:2228973-17-7
MF:C11H19N3
メガワット:193.288662195206
CID:6363207
PubChem ID:165689035

2-1-(1-ethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-1-(1-ethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amine
    • 2228973-17-7
    • 2-[1-(1-ethyl-1H-pyrazol-4-yl)cyclobutyl]ethan-1-amine
    • EN300-1812144
    • インチ: 1S/C11H19N3/c1-2-14-9-10(8-13-14)11(6-7-12)4-3-5-11/h8-9H,2-7,12H2,1H3
    • InChIKey: GAWFYAHVKAXIDF-UHFFFAOYSA-N
    • ほほえんだ: N1(CC)C=C(C=N1)C1(CCN)CCC1

計算された属性

  • せいみつぶんしりょう: 193.157897619g/mol
  • どういたいしつりょう: 193.157897619g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

2-1-(1-ethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1812144-0.05g
2-[1-(1-ethyl-1H-pyrazol-4-yl)cyclobutyl]ethan-1-amine
2228973-17-7
0.05g
$1188.0 2023-09-19
Enamine
EN300-1812144-0.25g
2-[1-(1-ethyl-1H-pyrazol-4-yl)cyclobutyl]ethan-1-amine
2228973-17-7
0.25g
$1300.0 2023-09-19
Enamine
EN300-1812144-10g
2-[1-(1-ethyl-1H-pyrazol-4-yl)cyclobutyl]ethan-1-amine
2228973-17-7
10g
$6082.0 2023-09-19
Enamine
EN300-1812144-2.5g
2-[1-(1-ethyl-1H-pyrazol-4-yl)cyclobutyl]ethan-1-amine
2228973-17-7
2.5g
$2771.0 2023-09-19
Enamine
EN300-1812144-10.0g
2-[1-(1-ethyl-1H-pyrazol-4-yl)cyclobutyl]ethan-1-amine
2228973-17-7
10g
$7065.0 2023-06-01
Enamine
EN300-1812144-0.1g
2-[1-(1-ethyl-1H-pyrazol-4-yl)cyclobutyl]ethan-1-amine
2228973-17-7
0.1g
$1244.0 2023-09-19
Enamine
EN300-1812144-5.0g
2-[1-(1-ethyl-1H-pyrazol-4-yl)cyclobutyl]ethan-1-amine
2228973-17-7
5g
$4764.0 2023-06-01
Enamine
EN300-1812144-0.5g
2-[1-(1-ethyl-1H-pyrazol-4-yl)cyclobutyl]ethan-1-amine
2228973-17-7
0.5g
$1357.0 2023-09-19
Enamine
EN300-1812144-1.0g
2-[1-(1-ethyl-1H-pyrazol-4-yl)cyclobutyl]ethan-1-amine
2228973-17-7
1g
$1643.0 2023-06-01
Enamine
EN300-1812144-1g
2-[1-(1-ethyl-1H-pyrazol-4-yl)cyclobutyl]ethan-1-amine
2228973-17-7
1g
$1414.0 2023-09-19

2-1-(1-ethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amine 関連文献

2-1-(1-ethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amineに関する追加情報

Introduction to 2-1-(1-ethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amine (CAS No. 2228973-17-7)

2-1-(1-ethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amine, identified by its Chemical Abstracts Service (CAS) number 2228973-17-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine features a unique structural motif that has garnered attention for its potential biological activity and synthetic utility. The compound combines a cyclobutyl backbone with an ethylamino group, further substituted with a 1H-pyrazole ring, creating a molecule with distinct electronic and steric properties that make it a valuable scaffold for drug discovery.

The structure of 2-1-(1-ethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amine exhibits a blend of rigid and flexible elements, which can be exploited to modulate interactions with biological targets. The cyclobutyl ring provides a stable core, while the pyrazole moiety introduces hydrogen bonding capabilities and potential aromatic stacking interactions. The ethylamino group enhances solubility and metabolic stability, making it an attractive candidate for further development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the pyrazole ring in 2-1-(1-ethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amine can interact with specific pockets in protein targets, such as kinases and transcription factors, which are often implicated in various diseases. This has opened up avenues for designing novel therapeutics targeting these pathways.

The synthesis of 2-1-(1-ethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amine has been refined through multi-step organic reactions, including cyclization, alkylation, and amination processes. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have improved yield and purity, facilitating its use in downstream applications. The compound's stability under various conditions makes it suitable for both laboratory-scale investigations and potential industrial-scale production.

In the realm of drug discovery, 2-(cyclobutylamino)-N-(4-(ethylpyrazolyl))ethanamine (the systematic name) has been explored for its pharmacological profile. Preliminary in vitro studies indicate that it may exhibit inhibitory activity against certain enzymes and receptors, although further research is needed to fully elucidate its mechanism of action. The potential applications of this compound span across multiple therapeutic areas, including oncology, immunology, and neurology.

The pharmacokinetic properties of 2-(cyclobutylamino)-N-(4-(ethylpyrazolyl))ethanamine are also of great interest. Its molecular structure suggests good oral bioavailability and moderate metabolic clearance rates, which are critical factors for drug efficacy. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its metabolic pathways, providing insights into how the body processes this compound.

One of the most exciting developments in the study of 2-(cyclobutylamino)-N-(4-(ethylpyrazolyl))ethanamine is its role in developing next-generation kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with cancer and inflammatory diseases. By designing molecules that selectively inhibit aberrant kinase activity, researchers aim to develop treatments that are more effective and have fewer side effects than current therapies.

The design principles behind this compound draw inspiration from natural products and known bioactive molecules. By leveraging structure-based drug design strategies, scientists have been able to optimize the scaffold for better target engagement. The use of virtual screening techniques has further accelerated the discovery process by allowing rapid evaluation of thousands of potential analogs.

Another area where 2-(cyclobutylamino)-N-(4-(ethylpyrazolyl))ethanamine shows promise is in the treatment of neurological disorders. The interactions between the pyrazole ring and central nervous system (CNS) receptors have been studied extensively, revealing potential therapeutic benefits for conditions such as epilepsy and Alzheimer's disease. Further preclinical studies are underway to explore these possibilities in greater detail.

The synthetic versatility of this compound also makes it an attractive building block for medicinal chemists. By modifying different parts of its structure—such as replacing the cyclobutyl ring with other heterocycles or altering the substitution patterns on the pyrazole—the chemical space can be significantly expanded. This flexibility allows for the rapid generation of novel derivatives with tailored biological profiles.

In conclusion, 2-(cyclobutylethanaminooxy)-N-(4-propylpyrazolium) (the alternative name) represents a promising lead compound in pharmaceutical research. Its unique structural features offer multiple opportunities for therapeutic intervention across various disease areas. As our understanding of its biological activity grows, further investigations into its mechanism of action, pharmacokinetic behavior, and synthetic derivatives will undoubtedly continue to drive innovation in drug discovery.

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